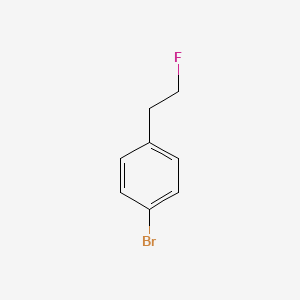

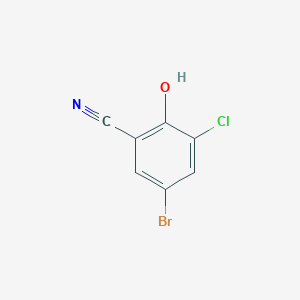

![molecular formula C18H15N5OS B2652682 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034288-74-7](/img/structure/B2652682.png)

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to a class of heterocyclic compounds known as thiophenes. Thiophene and its substituted derivatives are important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of pyrazin-2-amine with a carboxylic acid derivative, followed by a cross-coupling reaction . For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was synthesized by means of TiCl4-mediated one-pot condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, in the title compound, C14H12ClN3O2, the acylhydrazone base [C (=O)—N—N=C] is essentially planar, with an r.m.s. deviation of 0.0095 Å, and makes a dihedral angle of 12.52 (10)°with the pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation and cross-coupling reactions . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4. The target pyrazine analogs were confirmed by NMR and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications

Synthesis and Structural Characterization

N-((1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound that has been a subject of research for its synthesis and structural characterization. For instance, in one study, a novel pyrazole derivative was synthesized and its structure was confirmed by various techniques including X-ray diffraction studies (Kumara et al., 2018). The compound demonstrated interesting conformational features, like the dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation.

Heterocyclic Synthesis

The benzo[b]thiophene moiety, a key component of this compound, has been explored in the synthesis of various heterocyclic compounds. Research has shown that benzo[b]thiophene derivatives can be synthesized through reactions with nitrogen nucleophiles to yield diverse derivatives including pyrazole and pyrimidine derivatives (Mohareb et al., 2004). These heterocyclic compounds have potential applications in medicinal chemistry due to their varied pharmacological properties.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been explored for their potential in inhibiting specific biological targets. For instance, N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which bear resemblance to the queried compound, have been designed as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1) (Allan et al., 2009). These inhibitors were found to be influenced by the nature of the heteroaryl fragment, indicating the importance of structural variations for biological activity.

Nonlinear Optical Properties

The nonlinear optical properties of related compounds have also been a subject of interest. For example, in a study involving the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the electronic and nonlinear optical properties were investigated through DFT calculations (Ahmad et al., 2021). The study highlighted the effect of various substituents on these properties, demonstrating the compound's potential in electronic applications.

Biological Activities

Lastly, the biological activities of benzo[b]thiophene derivatives, which are structurally related to the queried compound, have been extensively studied. For example, new benzo[b]thiophene derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory properties, showing potent activities in many cases (Isloor et al., 2010). This highlights the therapeutic potential of compounds containing the benzo[b]thiophene moiety.

Future Directions

The future directions for the research on similar compounds could involve the design and synthesis of new derivatives that could potentially enhance their therapeutic properties. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c1-23-13(9-14(22-23)15-11-19-6-7-20-15)10-21-18(24)17-8-12-4-2-3-5-16(12)25-17/h2-9,11H,10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODVNRJHEGTRBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652605.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2652607.png)

![7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2652609.png)

![5,6-Dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2652610.png)

![Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2652613.png)

![3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2652620.png)

![Ethyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2652621.png)

![2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2652622.png)